

Linoleic Acid-1-¹³C: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Linoleic acid-13C1*

Cat. No.: *B013632*

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Linoleic acid-1-¹³C, a stable isotope-labeled fatty acid crucial for metabolic research. This document details its core characteristics, outlines experimental protocols for its use, and illustrates its role in biological pathways, serving as a comprehensive resource for professionals in life sciences and drug development.

Core Physical and Chemical Properties

Linoleic acid-1-¹³C is a version of linoleic acid where the carbon atom at the first position (the carboxylic acid) is replaced by a heavy carbon isotope (¹³C). This isotopic labeling makes it an invaluable tracer for studying fatty acid metabolism, uptake, and incorporation into complex lipids without altering its biological activity.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of Linoleic acid-1-¹³C and its unlabeled analogue for comparison.

Property	Linoleic acid-1- ¹³ C	Unlabeled Linoleic Acid	Data Source(s)
Synonyms	(9Z,12Z)-(1- ¹³ C)Octadeca-9,12-dienoic acid	(9Z,12Z)-octadeca-9,12-dienoic acid, Telfairic acid	[1]
CAS Number	98353-71-0	60-33-3	[1][2][3][4]
Molecular Formula	C ₁₇ ¹³ CH ₃₂ O ₂	C ₁₈ H ₃₂ O ₂	[1][2][3]
Molecular Weight	281.44 g/mol	280.45 g/mol	[1][2][3]
Appearance	Colorless to straw-colored liquid	Colorless liquid	[5]
Melting Point	Approx. -5 °C	-5 °C	[6]
Boiling Point	Approx. 229-230 °C at 16 mmHg	229-230 °C at 16 mmHg	[6]
Density	Approx. 0.902 g/mL at 25 °C	0.902 g/mL at 25 °C	[6]
Solubility	Soluble in DMSO, DMF, and ethanol (~100 mg/mL). Insoluble in water.	Soluble in organic solvents like ethanol, DMSO, and DMF.[7] Insoluble in water.[5]	[7][9]
Storage Conditions	Store at -20°C as a powder or in an organic solvent. Recommended storage for up to 2 years as a powder. Solutions in DMSO can be stored at -80°C for up to 6 months.	Store at -20°C.[6]	[2][3][4]

Applications in Research

Linoleic acid-1-¹³C is primarily used as a tracer in metabolic studies to investigate:

- De Novo Fatty Acid Synthesis: Tracking the incorporation of labeled precursors into newly synthesized lipids.[\[10\]](#)
- Fatty Acid Oxidation (FAO): Quantifying the rate at which fatty acids are broken down for energy production.[\[11\]](#)
- Lipidomics: Serving as an internal standard for the accurate quantification of linoleic acid and its metabolites in complex biological samples by mass spectrometry.[\[9\]](#)[\[12\]](#)
- Metabolic Flux Analysis (MFA): Measuring the flow of carbon atoms through metabolic pathways to understand cellular metabolism under various conditions.[\[13\]](#)

Experimental Protocols

The use of ¹³C-labeled compounds is central to modern metabolic research. Below are detailed methodologies for common experiments involving Linoleic acid-1-¹³C.

Protocol: Stable Isotope Tracing in Cell Culture

This protocol describes the general procedure for labeling cells with Linoleic acid-1-¹³C to trace its metabolic fate.

Materials:

- Linoleic acid-1-¹³C
- Fatty acid-free Bovine Serum Albumin (BSA)
- Cell culture medium (e.g., DMEM)
- Phosphate-buffered saline (PBS)
- Cultured cells of interest

Methodology:

- Preparation of Labeling Medium: a. Prepare a stock solution of Linoleic acid-1-¹³C complexed to fatty acid-free BSA. The molar ratio of fatty acid to BSA is typically between 2:1 and 6:1. b. Warm the cell culture medium and supplement it with the Linoleic acid-1-¹³C-BSA complex to the desired final concentration.
- Cell Labeling: a. Aspirate the standard culture medium from the cells. b. Wash the cells twice with pre-warmed PBS to remove any remaining unlabeled metabolites.[\[14\]](#) c. Add the pre-warmed ¹³C-labeling medium to the cells.[\[14\]](#) d. Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled fatty acid.
- Harvesting: a. To halt metabolic activity, quickly aspirate the labeling medium and place the culture dish on ice. b. Immediately wash the cells twice with ice-cold PBS. c. Add a small volume of ice-cold PBS and use a cell scraper to detach the cells.[\[14\]](#) d. Transfer the cell suspension to a microcentrifuge tube and proceed with lipid extraction.

Protocol: Lipid Extraction for Mass Spectrometry Analysis

This protocol outlines a modified Bligh and Dyer method for extracting lipids from labeled cells.[\[14\]](#)

Materials:

- Chloroform
- Methanol
- Deionized water
- Glass centrifuge tubes
- Vortex mixer
- Centrifuge
- Nitrogen or Argon gas evaporator

Methodology:

- Homogenization: Resuspend the cell pellet from the previous protocol in a suitable buffer or water.[\[14\]](#)
- Solvent Addition: a. Add methanol to the cell suspension and vortex for 1 minute. b. Add chloroform and vortex again.[\[14\]](#)
- Phase Separation: a. Add deionized water to induce phase separation and vortex for 1 minute. b. Centrifuge the mixture to separate the aqueous and organic layers.
- Collection: a. The lower organic phase, containing the lipids, is carefully collected and transferred to a new glass tube. b. The solvent is evaporated under a stream of nitrogen or argon gas.
- Reconstitution: The dried lipid extract is reconstituted in a suitable solvent for mass spectrometry analysis.

Protocol: GC-MS Analysis of Fatty Acids

This protocol is for analyzing ^{13}C -enrichment in individual fatty acids, which requires hydrolysis from complex lipids and derivatization.

Materials:

- Derivatizing agent (e.g., pentafluorobenzyl bromide)
- Solvents (e.g., acetonitrile, iso-octane)
- Gas chromatograph-mass spectrometer (GC-MS)

Methodology:

- Hydrolysis (if necessary): If analyzing fatty acids from complex lipids (e.g., triglycerides), perform a saponification/hydrolysis step to release the free fatty acids.
- Derivatization: a. Derivatize the fatty acids to make them volatile for GC analysis. For example, add pentafluorobenzyl bromide in acetonitrile and diisopropylethylamine in

acetonitrile to the dried extract.[15][16] b. Incubate at room temperature for approximately 20 minutes.[16] c. Dry the sample under vacuum.[15][16]

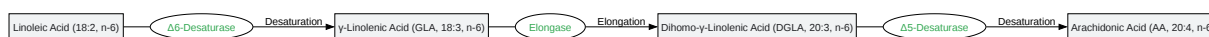
- Sample Preparation for GC-MS: Dissolve the derivatized sample in iso-octane and transfer it to a GC-MS sample vial.[15][16]
- GC-MS Analysis: a. Inject the sample onto the GC-MS system. b. Use a suitable oven program to separate the fatty acid derivatives.[17] c. The mass spectrometer is used to detect the different isotopologues (M+0, M+1, etc.) to determine the extent of ^{13}C incorporation.[17]

Signaling and Metabolic Pathways

Linoleic acid is an essential omega-6 fatty acid that serves as a precursor for the synthesis of arachidonic acid and a variety of signaling molecules called eicosanoids.[18]

Linoleic Acid Metabolism to Arachidonic Acid

The conversion of linoleic acid to arachidonic acid involves a series of desaturation and elongation steps.[18][19][20] This pathway is critical for producing pro-inflammatory and anti-inflammatory molecules.

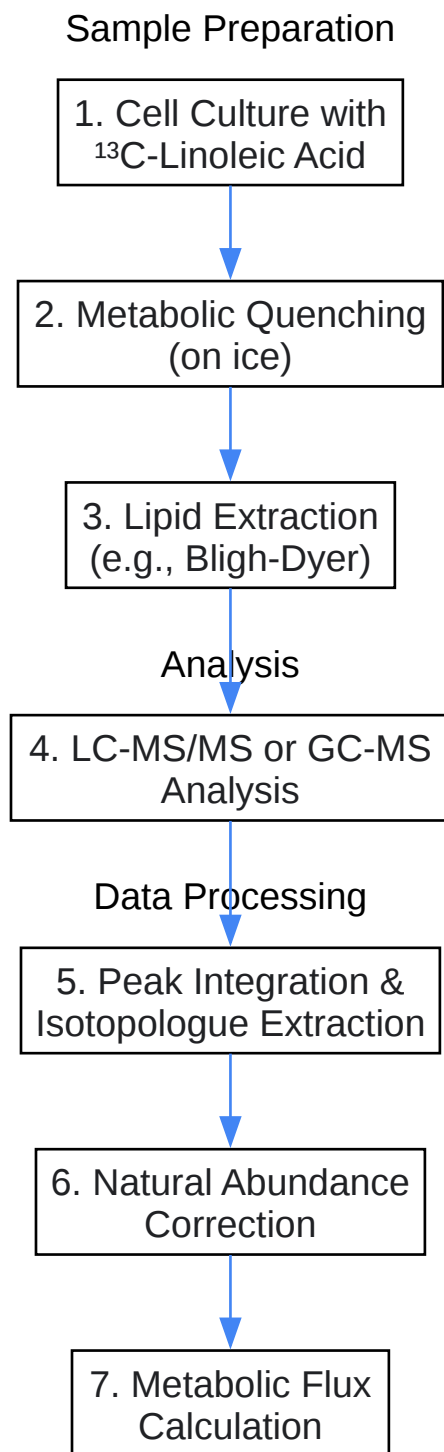


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Caption: Metabolic pathway of Linoleic Acid to Arachidonic Acid.

Experimental Workflow for ^{13}C -Labeled Lipid Analysis

The general workflow for analyzing ^{13}C -labeled lipids involves several key stages, from sample preparation to data analysis.[14][17] This process allows for the precise quantification of metabolic fluxes.



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Caption: General workflow for ^{13}C -labeled lipid analysis.

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